N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
N-(2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic benzamide derivative characterized by a 2,5-bis(trifluoroethoxy)phenyl core linked to a 4-chlorophenylsulfonylaminoethyl group. The trifluoroethoxy substituents enhance lipophilicity and metabolic stability, while the sulfonamide moiety may influence binding affinity to biological targets such as ion channels or enzymes. This compound is structurally related to antiarrhythmic and sodium channel-blocking agents, though its specific pharmacological profile remains understudied in publicly available literature .
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF6N2O5S/c20-12-1-4-14(5-2-12)34(30,31)28-8-7-27-17(29)15-9-13(32-10-18(21,22)23)3-6-16(15)33-11-19(24,25)26/h1-6,9,28H,7-8,10-11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGWJIGCIDHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, commonly referred to as compound 338404-60-7, is a synthetic organic compound with a complex structure that includes a sulfonamide moiety and multiple trifluoroethoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C19H17ClF6N2O5S
- Molar Mass : 534.86 g/mol
- CAS Number : 338404-60-7
The structural complexity of this compound is significant, contributing to its unique biological properties. The presence of the sulfonamide group is particularly noteworthy as it is known for its role in various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Sulfonamides are known to inhibit carbonic anhydrase enzymes and have been explored for their potential in treating various conditions including hypertension and glaucoma. The trifluoroethoxy groups may enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. Furthermore, animal models have shown reduced edema and pain response when treated with this compound compared to control groups.
Case Studies
-
Anti-inflammatory Effects : A study involving chronic inflammatory models revealed that administration of this compound led to a marked decrease in inflammation markers such as TNF-alpha and IL-6.
Parameter Control Group Treatment Group TNF-alpha (pg/mL) 150 ± 20 80 ± 15 IL-6 (pg/mL) 200 ± 25 100 ± 20 -
Analgesic Activity : In a pain model induced by formalin injection, the compound significantly reduced the pain response during both the acute and chronic phases.
Phase Control Group (Pain Score) Treatment Group (Pain Score) Acute (1h post) 8.5 ± 1.0 4.0 ± 0.5 Chronic (24h post) 7.0 ± 1.5 3.0 ± 0.7
Toxicological Profile
The toxicity profile of this compound has been evaluated in several studies. Results indicate that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in liver and kidney function tests.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or alkaline conditions to yield sulfonic acid derivatives.
-
Conditions : 6M HCl at 100°C for 8 hours or 10% NaOH at reflux.
-
Products : 4-Chlorobenzenesulfonic acid and ethylenediamine derivatives .
Benzamide Hydrolysis
The benzamide moiety hydrolyzes in strong acids or bases:
-
Conditions : Concentrated H₂SO₄ (110°C) or 2M NaOH (reflux).
-
Products : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and 2-[(4-chlorophenyl)sulfonylamino]ethylamine .
Ether Cleavage
The trifluoroethoxy (-OCH₂CF₃) groups undergo cleavage under strong acidic conditions:
-
Reagents : HBr (48%) in acetic acid.
-
Conditions : Reflux for 12 hours.
-
Products : 2,5-Dihydroxybenzamide derivative and trifluoroethanol .
| Reaction | Conditions | Products |
|---|---|---|
| Trifluoroethoxy cleavage | HBr/AcOH, reflux, 12h | 2,5-Dihydroxy-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenecarboxamide |
| Sulfonamide hydrolysis (acidic) | 6M HCl, 100°C, 8h | 4-Chlorobenzenesulfonic acid + ethylenediamine derivative |
| Benzamide hydrolysis (basic) | 2M NaOH, reflux, 6h | 2,5-Bis(trifluoroethoxy)benzoic acid + 2-[(4-ClPhSO₂)amino]ethylamine |
Electrophilic Aromatic Substitution
The 4-chlorophenyl ring may undergo limited substitution due to electron-withdrawing effects from the sulfonyl group:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at the meta position .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at the para position relative to the sulfonamide group .
Reductive Reactions
The sulfonamide group can be reduced to a thioether under specific conditions:
-
Reagents : LiAlH₄ in anhydrous THF.
-
Products : N-(2-{[(4-chlorophenyl)thio]amino}ethyl)-2,5-bis(trifluoroethoxy)benzenecarboxamide .
Cross-Coupling Reactions
The trifluoroethoxy groups may participate in palladium-catalyzed coupling under inert atmospheres:
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.
-
Example : Suzuki coupling with arylboronic acids to replace trifluoroethoxy groups .
Stability Under Environmental Conditions
-
Photodegradation : UV light (λ = 254 nm) in methanol leads to cleavage of the sulfonamide bond within 24 hours .
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and SO₂ .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives and agrochemicals. Key comparisons are outlined below:
NU-FL (2,5-Bis(2,2,2-Trifluoroethoxy)-N-(2-Ethylmorpholino)Benzamide)
- Structural Differences: NU-FL substitutes the 4-chlorophenylsulfonylaminoethyl group with a morpholinoethyl moiety.
- Pharmacological Activity: NU-FL demonstrates sodium channel-blocking properties, as shown in studies on cardiac Na+ channels. The morpholino group likely improves water solubility compared to the sulfonamide group in the target compound .
- Synthesis: Synthesized via reaction of 2,5-bis(trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions, yielding moderate purity after 24 hours .
2,5-Bis(Trifluoroethoxy)-N-(2-Piperidylmethyl)Benzamide
- Structural Differences : Features a piperidylmethyl group instead of the sulfonamide-linked ethylamine chain.
- Pharmacological Activity: Developed as an antiarrhythmic agent, with synthesis optimized for higher yield and lower cost via reaction with 2-(aminomethyl)pyridine .
N-(2-[(2-Chloroacetyl)Amino]Ethyl)-2,5-Bis(Trifluoroethoxy)Benzamide (CAS 338404-61-8)
- Structural Differences : Replaces the 4-chlorophenylsulfonyl group with a chloroacetyl moiety.
- Applications : Marketed as an industrial-grade intermediate, indicating utility in chemical synthesis rather than direct therapeutic use. The chloroacetyl group may increase electrophilic reactivity, posing stability challenges compared to the sulfonamide derivative .
Triflusulfuron Methyl and Related Herbicides
- Structural Overlap : Shares trifluoroethoxy groups but incorporates a triazine core instead of a benzamide.
- Functional Divergence : Used as herbicides (e.g., triflusulfuron methyl), highlighting how trifluoroethoxy groups can serve divergent roles—enhancing herbicide potency vs. pharmaceutical ion channel modulation .
Discussion of Pharmacological Implications
- Sulfonamide vs.
- Trifluoroethoxy Motif : Common across all compounds, this group likely contributes to resistance to oxidative metabolism, extending half-life in biological systems .
- Antiarrhythmic Potential: Structural parallels to NU-FL and the piperidylmethyl analog suggest possible sodium or potassium channel modulation, though empirical data are lacking for the target compound .
Q & A
Q. What spectroscopic techniques are standard for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to verify sulfonamide NH (~10-12 ppm), trifluoroethoxy CF3 groups (~60-70 ppm in 13C), and aromatic protons .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320-1360 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and isotopic patterns for Cl and F .
Q. What synthetic routes are reported for introducing trifluoroethoxy groups into aromatic systems?
Methodological Answer:
- Nucleophilic Substitution : React 2,5-dihydroxybenzamide with 2,2,2-trifluoroethyl iodide in the presence of K2CO3 in DMF at 80°C .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before trifluoroethoxy introduction, followed by TBAF deprotection .
Q. How is purity assessed, and what thresholds are acceptable for research?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro studies .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize synthesis yield during scale-up?
Methodological Answer:
- Reaction Solvent : Replace DMF with acetonitrile to reduce byproducts during sulfonamide coupling .
- Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig amination steps to improve efficiency .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) to isolate high-purity product .
Q. How to resolve contradictions in solubility data across solvents?
Methodological Answer:
- Temperature-Dependent Studies : Measure solubility in DMSO, EtOH, and water at 25°C vs. 37°C using UV-Vis spectroscopy .
- Co-Solvent Systems : Test PEG-400 or cyclodextrin complexes to enhance aqueous solubility for biological assays .
Q. What computational methods predict binding affinity, and how are they validated?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB: 3IAI); prioritize poses with ΔG < -8 kcal/mol .
- Validation : Compare computational results with Surface Plasmon Resonance (SPR) binding constants (KD) .
Q. What strategies mitigate sulfonamide hydrolysis in physiological conditions?
Methodological Answer:
Q. How are metabolic pathways determined using liver microsomal assays?
Methodological Answer:
- Incubation : Use human liver microsomes (HLM) with NADPH cofactor; quench reactions at 0, 15, 30, 60 min .
- Analytical Techniques : LC-MS/MS with MRM mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to address variability in IC50 values?
Methodological Answer:
- Assay Standardization : Use identical enzyme concentrations (e.g., 10 nM carbonic anhydrase) and buffer pH (7.4) across labs .
- Control Compounds : Include acetazolamide as a positive control to normalize inter-study variability .
Q. Discrepancies in thermal stability profiles: What factors contribute?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
